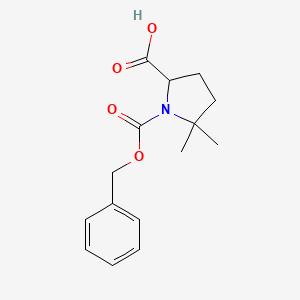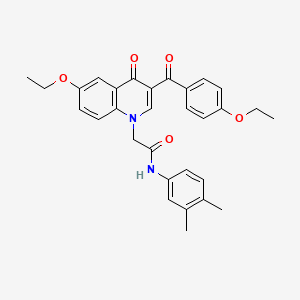![molecular formula C10H11N3O2 B2935742 Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate CAS No. 132287-02-6](/img/structure/B2935742.png)
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate” is a chemical compound with the CAS Number: 132287-02-6 . It has a molecular weight of 205.22 and its IUPAC name is methyl 3- (2H-1,2,3-benzotriazol-2-yl)propanoate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves copper (I) catalyzed [3+2] dipolar cycloaddition reactions . This process is commonly known as the “click reaction”. The reaction typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, compounds with similar structures, such as 1,2,3-triazole hybrids, have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.22 and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate and its derivatives are involved in catalyst activation and organic synthesis. For instance, complexes synthesized using the click reaction with [(η5-Cp*)RhCl(μ-Cl)]2 and [(η5-Cp*)IrCl(μ-Cl)]2 at room temperature, followed by treatment with NH4PF6, have been explored as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds with 2-propanol (Saleem et al., 2014). Similarly, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been studied for their catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).
Structural and Medicinal Chemistry
The compound has also been a focus in the development of new synthetic routes and medicinal chemistry applications. For example, a study on the generation of an N-sodioazomethine ylide and its cycloadditions with α,β-unsaturated esters demonstrates the chemical versatility of related compounds (Kanemasa et al., 1989). Additionally, the synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles show potential biomedical applications (Fahmy et al., 2001).
Advanced Materials and Drug Design
Further research into triazole derivatives for advanced materials and drug design has been conducted, with studies exploring comprehensive quantum mechanical studies on bioactive triazole analogues and their graphene complexes for potential use in drug design and materials science (Al-Otaibi et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety bind to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Result of Action
Its interaction with enzymes suggests that it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines , suggesting that Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate may have similar effects.
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 3-(benzotriazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMDZBXJYZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1N=C2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)

![2-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2935664.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)




![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)


